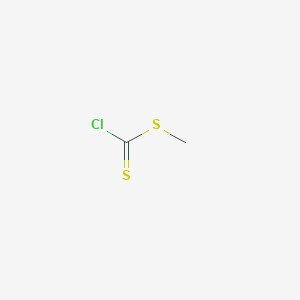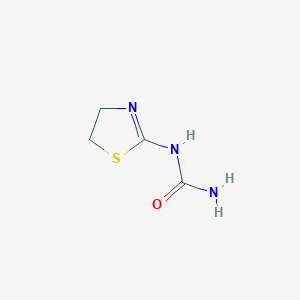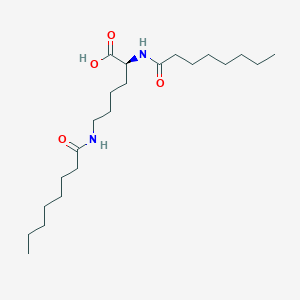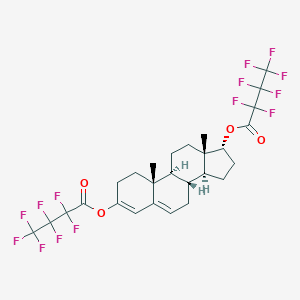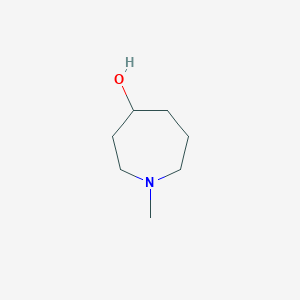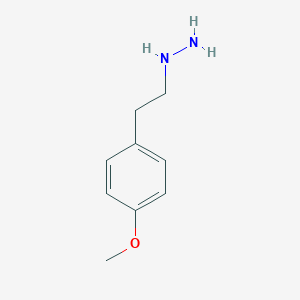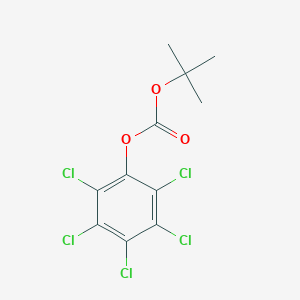
tert-Butyl Pentachlorophenyl Carbonate
Overview
Description
Tert-Butyl Pentachlorophenyl Carbonate (TBPC) is a chemical compound that has been used for a variety of applications, including as a reagent in organic synthesis, a catalyst for the oxidation of organic compounds, and as a corrosion inhibitor. The compound is composed of a tert-butyl group attached to a pentachlorophenyl group, and is a colorless and odorless solid. TBPC is highly reactive and is a potential environmental hazard, so it is important to understand the synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations when using it in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
- tert-Butyl Pentachlorophenyl Carbonate is involved in synthesizing sterically congested acetic acid derivatives. For instance, it participates in reactions with hindered α-oxo esters and Grignard reagents to produce esters with potential in various chemical applications (Hegarty & O'Neill, 1993).
Material Science and Polymer Technology
- In the field of material science, tert-butyl hydroquinone–based poly(cyanoarylene ether) (PENT), which may involve this compound, is synthesized for use in toughening epoxy resins. This application demonstrates the compound's role in enhancing the mechanical properties of polymeric materials (Saxena et al., 2006; Saxena et al., 2007).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, the tert-butyl group, which could be derived from this compound, is notable. Its incorporation in bioactive compounds is examined for property modulation, such as lipophilicity and metabolic stability, which is crucial in drug development (Westphal et al., 2015).
Environmental Science
- The compound finds application in environmental science, particularly in adsorption studies. For instance, it's used in studying the adsorption kinetics of chlorophenols onto activated carbon, a crucial aspect of environmental remediation (Hamdaoui & Naffrechoux, 2009).
Organic and Inorganic Chemistry
- In organic chemistry, this compound is used in the synthesis of various organic compounds, such as amino acids and cyclic carbonates, demonstrating its versatility in chemical synthesis (Milewska et al., 1991; Buzas & Gagosz, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl Pentachlorophenyl Carbonate is a peptide intermediate
Mode of Action
As a peptide intermediate, it may interact with its targets to facilitate the production of other compounds . More detailed information would require further scientific research.
Biochemical Pathways
As an intermediate in the synthesis of pentachlorophenol (PCP) and terephthalic acid , it may be involved in the pathways leading to these compounds
Result of Action
As an intermediate in the synthesis of PCP and terephthalic acid , its action likely contributes to the production of these compounds. More detailed information would require further scientific research.
properties
IUPAC Name |
tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBRKMLMVFKZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337910 | |
| Record name | tert-Butyl Pentachlorophenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18942-25-1 | |
| Record name | tert-Butyl Pentachlorophenyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




